molecular formula C9H14O4 B6155067 methyl 3-(oxan-4-yl)-3-oxopropanoate CAS No. 75338-17-9

methyl 3-(oxan-4-yl)-3-oxopropanoate

Cat. No.: B6155067
CAS No.: 75338-17-9
M. Wt: 186.2
InChI Key:
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Description

Methyl 3-(oxan-4-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a six-membered oxane ring (tetrahydropyran) attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxan-4-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of oxane derivatives with methyl 3-oxopropanoate under specific conditions. For instance, the synthesis can be achieved by reacting oxane with methyl acetoacetate in the presence of a base such as sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as esterification, purification, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxan-4-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Methyl 3-(oxan-4-yl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(oxan-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The oxane ring may also interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(oxiran-2-yl)propanoate: Another ester with an oxirane ring instead of an oxane ring.

    Ethyl 3-(oxan-4-yl)-3-oxopropanoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 3-(oxan-4-yl)-3-oxopropanoate is unique due to its specific combination of an oxane ring and a propanoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(oxan-4-yl)-3-oxopropanoate involves the reaction of a starting material with a reagent to form an intermediate, which is then reacted with another reagent to form the final product.", "Starting Materials": [ "Methyl acetoacetate", "Tetrahydrofuran", "Sodium hydride", "Ethyl bromoacetate" ], "Reaction": [ "Step 1: Methyl acetoacetate is reacted with sodium hydride in tetrahydrofuran to form the sodium salt of methyl acetoacetate.", "Step 2: Ethyl bromoacetate is added to the reaction mixture and the resulting intermediate is heated to form ethyl 3-(oxan-4-yl)-3-oxopropanoate.", "Step 3: The intermediate is then hydrolyzed with aqueous sodium hydroxide to form the final product, methyl 3-(oxan-4-yl)-3-oxopropanoate." ] }

CAS No.

75338-17-9

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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